molecular formula C9H11NO4 B2705034 2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2243508-31-6

2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2705034
CAS No.: 2243508-31-6
M. Wt: 197.19
InChI Key: HEYYOKQHYXCAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of 2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid is rooted in advancements in pyrrole chemistry during the mid-20th century. Early synthetic routes to pyrrole derivatives relied on classical methods such as the Hantzsch and Paal-Knorr reactions, which involved condensing β-ketoesters with amines or ammonia. However, these methods often lacked regioselectivity, complicating the synthesis of specifically substituted pyrroles.

A breakthrough emerged with the Barton-Zard reaction, which enabled the synthesis of pyrroles from nitroalkenes and isocyanoacetates. This method provided better control over substitution patterns, paving the way for targeted derivatives like this compound. Modifications to this reaction, such as replacing traditional bases like 1,8-diazabicycloundec-7-ene (DBU) with potassium carbonate in ethanol, improved yields and scalability. Early applications focused on porphyrin synthesis, where the compound served as a precursor to octaethylporphyrins, highlighting its utility in macrocyclic chemistry.

Further refinements in the late 20th century incorporated protecting-group strategies and catalytic innovations. For instance, the use of trityl groups to direct regioselective functionalization at the pyrrole 3-position demonstrated the compound’s adaptability in multistep syntheses. These historical developments underscore the compound’s role in evolving synthetic paradigms, bridging traditional heterocyclic chemistry with modern catalytic and flow-based methodologies.

Significance in Heterocyclic Chemistry Research

Pyrrole derivatives are central to heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The ethoxycarbonyl and carboxylic acid groups in this compound introduce distinct electronic and steric effects, enabling precise modulation of reactivity. The ethoxycarbonyl group acts as an electron-withdrawing substituent, stabilizing intermediates in electrophilic substitution reactions, while the carboxylic acid facilitates further functionalization via amidation or esterification.

This compound’s significance is exemplified in its use as a building block for complex molecules. For example, continuous flow synthesis methods have leveraged its reactivity to produce pyrrole-3-carboxamides directly from tert-butyl acetoacetates, amines, and 2-bromoketones. The in situ hydrolysis of tert-butyl esters using hydrogen bromide generated during the Hantzsch reaction streamlines the synthesis of carboxylic acid derivatives, reducing the need for separate hydrolysis steps. Such innovations highlight its role in advancing green chemistry principles by minimizing waste and improving atom economy.

Additionally, the compound’s ability to participate in cyclocondensation reactions has enabled the preparation of fused heterocycles, which are critical in developing kinase inhibitors and antimicrobial agents. Its versatility in cross-coupling reactions, facilitated by the carboxylic acid’s directing effects, further underscores its utility in constructing structurally diverse libraries for high-throughput screening.

Position within the Pyrrole-3-carboxylic Acid Family

The pyrrole-3-carboxylic acid family encompasses derivatives substituted with various functional groups, each conferring distinct chemical properties. This compound occupies a unique niche due to its trifunctional substitution pattern. Compared to simpler analogues like 4-methyl-1H-pyrrole-3-carboxylic acid (lacking the ethoxycarbonyl group), this compound exhibits enhanced solubility in organic solvents and improved stability during storage, making it preferable for industrial-scale applications.

A comparative analysis of related derivatives reveals structure-activity relationships critical for drug design. For instance:

Compound Substituents Key Properties
4-Methyl-1H-pyrrole-3-carboxylic acid Methyl at C4, COOH at C3 Limited solubility; used in coordination chemistry
3-Ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid Ethoxycarbonyl at C3, COOH at C2 Steric hindrance at C2; applied in peptide mimetics
This compound Ethoxycarbonyl at C2, COOH at C3 Balanced reactivity; versatile intermediate

The C2 ethoxycarbonyl group in the target compound directs electrophilic attacks to the C5 position, enabling regioselective modifications absent in other family members. This predictability is invaluable in synthesizing asymmetrically substituted porphyrins and corrosion inhibitors. Furthermore, the carboxylic acid at C3 allows conjugation with biomolecules via amide bonds, a feature exploited in prodrug design and metal-organic framework (MOF) synthesis.

Current Research Landscape and Significance

Recent advancements in synthetic methodology have revitalized interest in this compound. Continuous flow microreactor systems, for example, have reduced reaction times from hours to minutes while improving yields of pyrrole-3-carboxylic acids by 20–30% compared to batch processes. These systems exploit the compound’s stability under high-temperature conditions to achieve efficient in situ ester hydrolysis, aligning with industrial demands for scalable and sustainable production.

In medicinal chemistry, the compound has emerged as a precursor to cannabinoid receptor inverse agonists. Researchers at the Sanford-Burnham Medical Research Institute utilized it to synthesize pyrrole-3-carboxamides with nanomolar affinity for CB1 receptors, demonstrating potential in treating obesity and metabolic disorders. Additionally, its incorporation into peptidomimetics has shown promise in disrupting protein-protein interactions involved in cancer progression.

Material science applications are equally compelling. The compound’s ability to form coordination polymers with transition metals has been exploited in designing photocatalysts for water splitting, where its conjugated π-system enhances electron mobility. Future research directions include exploring its role in organic semiconductors and biodegradable polymers, capitalizing on its tunable electronic properties and environmental compatibility.

Properties

IUPAC Name

2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYOKQHYXCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as N-methylmorpholine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow it to undergo various chemical reactions, including cyclization and functional group transformations, which are essential in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionOutcome
CyclizationCondensation with aldehydesFormation of pyrrole derivatives
EsterificationReaction with alcoholsProduction of esters
Vilsmeier–Haack FormylationFormylation with phosphorus oxychlorideSynthesis of formyl derivatives

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of pyrrole derivatives, including this compound. The results demonstrated substantial zones of inhibition against Gram-positive bacteria, underscoring its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 2: Biological Activities of this compound

Activity TypeObservationReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals

Medicinal Chemistry

Potential Drug Development
The unique structure of this compound makes it a candidate for drug discovery. Its derivatives are being investigated for potential applications as anti-inflammatory or anticancer agents. The ability to modify its structure allows researchers to optimize pharmacological properties and enhance bioactivity.

Mechanism of Action
The compound interacts with various molecular targets, potentially modulating enzyme activities and influencing biochemical pathways. This interaction can lead to significant biological effects, making it a valuable subject for further pharmacological studies.

Industrial Applications

In addition to its research applications, this compound can be utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid 2-ethoxycarbonyl, 4-methyl, 3-carboxylic acid C₉H₁₁NO₄ 197.19 Base compound for comparison
3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic Acid 3-ethoxycarbonylmethyl, 4-methyl, 5-benzoyl, 2-carboxylic acid C₁₇H₁₇NO₅ 315.32 Benzoyl group enhances hydrophobicity and steric bulk
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid 1-ethyl, 2-methyl, 4-phenyl, 3-carboxylic acid C₁₄H₁₅NO₂ 229.28 Ethyl and phenyl substituents increase lipophilicity
4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-(2-methoxycarbonyl-ethyl), 3,5-dimethyl, 2-carboxylic acid C₁₂H₁₅NO₅ 253.25 Methoxycarbonyl-ethyl and dual methyl groups alter solubility
3-Amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester 3-amino, 4-cyano, 1-phenyl, 2-ethoxycarbonyl C₁₄H₁₃N₃O₂ 255.27 Amino and cyano groups enhance electronic complexity

Substituent Effects on Physicochemical Properties

Electronic Effects

  • Ethoxycarbonyl vs. Methoxycarbonyl: The ethoxycarbonyl group in the target compound (vs.
  • Benzoyl vs. Methyl : The benzoyl group in introduces strong electron-withdrawing effects, which could increase the acidity of the carboxylic acid compared to the target’s methyl substituent.

Steric and Lipophilic Effects

  • Phenyl and Ethyl Substituents : The phenyl group in and ethyl group in enhance lipophilicity, making these compounds less water-soluble than the target.

Biological Activity

2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C9H11NO4, classified as a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The compound features an ethoxycarbonyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The synthesis typically involves cyclization reactions, often utilizing glycine-derived precursors under specific reaction conditions to yield high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand for specific proteins and enzymes, modulating their activity and affecting biochemical pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer properties .

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria . The presence of the heterocyclic structure enhances their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.

Antitubercular Activity

A related study focused on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (TB) activity, particularly against drug-resistant strains. The modifications on the pyrrole ring significantly influenced the compounds' efficacy, with certain derivatives achieving minimum inhibitory concentrations (MIC) below 0.016 μg/mL . This suggests that this compound could be explored further for similar applications.

Study on Antimicrobial Activity

In a recent study examining various pyrrole derivatives, it was found that compounds similar to this compound exhibited good antibacterial and antifungal activities. The introduction of electron-withdrawing groups significantly enhanced their potency against resistant bacterial strains .

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial< 0.016
Pyrrole derivative AAntitubercular< 0.016
Pyrrole derivative BAntibacterial1 - 8

Comparison with Similar Compounds

When compared to other pyrrole derivatives, such as 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid, this compound shows unique properties due to its specific substitution pattern. This distinctiveness may influence its biological activity and potential applications in drug discovery .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding pyrrole-carboxylic acid precursor using ethanol and a catalytic acid (e.g., H₂SO₄). Key parameters include temperature control (60–80°C) and solvent selection (e.g., dry toluene to avoid hydrolysis). Optimization involves varying equivalents of ethanol, reaction time (6–12 hours), and purification via recrystallization (ethanol/water mixtures). Comparative yields under different conditions should be tabulated (e.g., 65% yield at 70°C vs. 45% at 50°C) .

Q. How do the ester and carboxylic acid groups influence the compound’s reactivity in nucleophilic substitution or condensation reactions?

  • Methodological Answer : The ethoxycarbonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the pyrrole C-3 position. In contrast, the carboxylic acid group (if deprotonated) can participate in hydrogen bonding or act as a leaving group. For example, in amidation reactions, coupling agents like EDCI/HOBt facilitate activation of the carboxylic acid, while the ester remains inert under mild conditions. Reactivity trends should be validated via NMR monitoring of reaction intermediates .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>95%).
  • NMR : Key signals include the ethoxy group (δ 1.3 ppm, triplet for CH₃; δ 4.3 ppm, quartet for CH₂) and pyrrole protons (δ 6.2–6.8 ppm). Carboxylic acid protons may appear broad at δ 12–13 ppm .
  • FTIR : Confirm ester C=O stretch at ~1720 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ .

Q. How does pH affect the stability of the compound in aqueous solutions?

  • Methodological Answer : The carboxylic acid group protonates below pH 3, reducing solubility. Above pH 5, deprotonation increases hydrophilicity but may promote ester hydrolysis. Stability studies (e.g., HPLC monitoring over 24 hours) show >90% integrity at pH 4–6, but <50% at pH 8 due to alkaline ester cleavage. Buffered solutions (e.g., phosphate buffer, pH 6.0) are recommended for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura coupling reactions involving this compound?

  • Methodological Answer : Contradictions arise from competing coordination of the carboxylic acid group with palladium catalysts, which can deactivate the metal center. Using protective groups (e.g., methyl esters) or adding Lewis acids (e.g., ZnCl₂) to sequester the carboxylic acid improves coupling efficiency. Comparative studies show a 40% yield increase when the carboxylic acid is protected .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electron density map of the pyrrole ring. The C-5 position (para to the ethoxycarbonyl group) is most electrophilic due to resonance withdrawal. Validation via nitration experiments shows >80% selectivity for C-5 substitution, aligning with computational predictions .

Q. What strategies resolve discrepancies in biological activity data across cell-based assays?

  • Methodological Answer : Discrepancies may stem from variable cell permeability due to the compound’s ionization state. Standardize assays by:
  • Pre-equilibrating the compound in assay buffer (pH 7.4).
  • Using LC-MS to quantify intracellular concentrations.
  • Comparing IC₅₀ values in parallel assays (e.g., MTT vs. ATP luminescence) to identify assay-specific artifacts .

Q. How does the compound interact with enzymatic targets (e.g., COX-2) in molecular docking studies?

  • Methodological Answer : Docking simulations (AutoDock Vina) show the carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 of COX-2, while the pyrrole ring occupies a hydrophobic pocket. Binding affinity (ΔG = −8.2 kcal/mol) correlates with in vitro inhibition (IC₅₀ = 1.2 μM). Mutagenesis studies (e.g., Arg120Ala) validate the predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.